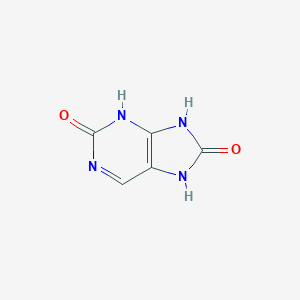

7,9-Dihydro-2H-purine-2,8(3H)-dione

Overview

Description

7,9-Dihydro-2H-purine-2,8(3H)-dione, commonly known as uric acid, is a naturally occurring compound found in various organisms. It is a breakdown product of purines, which are nitrogen-containing compounds found in many foods and body tissues. Uric acid is a key component in the metabolism of nitrogen in birds and reptiles, and it is also present in the human body as a waste product excreted in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,9-Dihydro-2H-purine-2,8(3H)-dione can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase. This reaction occurs in the purine metabolism pathway, where purines are broken down to produce uric acid .

Industrial Production Methods: Industrial production of this compound involves the purification of uric acid from natural sources. The compound is typically crystallized from hot distilled water, where it is sparingly soluble. It can also be purified by dissolving it in an alkaline solution, followed by acidification with dilute hydrochloric acid and drying in a vacuum .

Chemical Reactions Analysis

Types of Reactions: 7,9-Dihydro-2H-purine-2,8(3H)-dione undergoes various chemical reactions, including:

Oxidation: Uric acid can be oxidized to allantoin by the enzyme urate oxidase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Uric acid can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Enzymes like xanthine oxidase and urate oxidase.

Reducing Agents: Specific reducing agents under controlled conditions.

Acids and Bases: Hydrochloric acid for acidification and sodium hydroxide for alkaline dissolution.

Major Products Formed:

Allantoin: Formed through the oxidation of uric acid.

Urea and Ammonia: Byproducts of further degradation in some organisms.

Scientific Research Applications

7,9-Dihydro-2H-purine-2,8(3H)-dione has numerous applications in scientific research:

Chemistry: Used as a standard for calibrating instruments and studying purine metabolism.

Biology: Investigated for its role in metabolic pathways and its impact on health conditions like gout.

Medicine: Studied for its association with diseases such as gout and kidney stones. It is also used in diagnostic tests for these conditions.

Industry: Utilized in the production of certain pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

7,9-Dihydro-2H-purine-2,8(3H)-dione exerts its effects primarily through its role in purine metabolism. It is produced from the breakdown of purines by the enzyme xanthine oxidase. In humans, uric acid is excreted in urine, but elevated levels can lead to the formation of crystals in joints, causing gout. The molecular targets include enzymes involved in purine metabolism, such as xanthine oxidase and urate oxidase.

Comparison with Similar Compounds

Xanthine: A precursor in the synthesis of uric acid.

Hypoxanthine: Another intermediate in purine metabolism.

Allantoin: A product of uric acid oxidation.

Uniqueness: 7,9-Dihydro-2H-purine-2,8(3H)-dione is unique due to its role as the final oxidation product of purine metabolism in humans and its involvement in various metabolic disorders. Unlike xanthine and hypoxanthine, which are intermediates, uric acid is the end product and is excreted from the body.

Properties

IUPAC Name |

7,9-dihydro-3H-purine-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGQYWGIVNHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=C1NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157474 | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-99-4 | |

| Record name | 7,9-Dihydro-2H-purine-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)

![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)

![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)

![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)

![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)